2-([1,1'-Biphenyl]-3-yl)pyrrolidine
Overview
Description
2-([1,1’-Biphenyl]-3-yl)pyrrolidine is a compound that features a pyrrolidine ring attached to a biphenyl group Pyrrolidine is a five-membered nitrogen-containing heterocycle, and biphenyl consists of two connected benzene rings
Mechanism of Action
Target of Action
Similar compounds such as 1-[2-(s)-amino-3-biphenyl-4-yl-propionyl]-pyrrolidine-2-(s)-carbonitrile have been found to interact with dipeptidyl peptidase 4 .
Mode of Action
For instance, some pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Similar compounds such as 2-pyrrolidinone have a molecular weight of 851045, which could influence its bioavailability .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, which could suggest potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)pyrrolidine can be achieved through several methods:
Nucleophilic Cyclization: This involves the reaction of an appropriate biphenyl derivative with a nitrogen-containing nucleophile under cyclization conditions.
Reductive Amination: This method involves the reaction of a biphenyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the pyrrolidine ring attached to the biphenyl group.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-3-yl)pyrrolidine typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and fixed-bed reactors are often employed to enhance efficiency and control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of halogenated biphenyl-pyrrolidine derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrolidine: Similar structure but with a single phenyl group instead of a biphenyl group.
2-(4-Biphenyl)pyrrolidine: Similar structure with the biphenyl group attached at a different position.
N-Phenylpyrrolidine: Similar structure with the phenyl group attached to the nitrogen atom of the pyrrolidine ring.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)pyrrolidine is unique due to the presence of the biphenyl group, which provides additional sites for interaction and modification. This enhances its potential for diverse applications in medicinal chemistry and materials science compared to simpler analogs.
Properties
IUPAC Name |
2-(3-phenylphenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-10-5-11-17-16/h1-4,6-9,12,16-17H,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGZFFAJGCIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300063 | |
Record name | 2-[1,1′-Biphenyl]-3-ylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914299-84-6 | |
Record name | 2-[1,1′-Biphenyl]-3-ylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914299-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1,1′-Biphenyl]-3-ylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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